molecular formula C14H11F3N2O4 B2945462 4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione CAS No. 2416219-38-8

4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione

Cat. No.: B2945462
CAS No.: 2416219-38-8
M. Wt: 328.247
InChI Key: JMSZOVGTZGMSDP-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it belongs to the class of isoindole-1,3-dione derivatives.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of novel azaimidoxy compounds, including derivatives structurally related to "4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione". These compounds have been evaluated for their antimicrobial activities, potentially paving the way for new chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Chemical Synthesis and Structural Analysis

Significant work has been conducted on the synthesis of polysubstituted isoindole-1,3-dione analogues, highlighting methods to generate diverse structures for further chemical and biological exploration. These studies provide insights into the synthetic pathways that could be applied to or inspired by the synthesis of "this compound" (Tan et al., 2014).

Potential Antifungal Applications

A novel potential antifungal compound within the same class has been synthesized, characterized, and its solubility in various solvents analyzed. This research indicates potential pharmaceutical applications for compounds structurally related to "this compound", especially in antifungal drug development (Volkova, Levshin, & Perlovich, 2020).

Applications in Oxidation Reactions

The compound has been indirectly related to studies exploring novel reagents for oxidation reactions, suggesting its potential utility or derivatives thereof in facilitating or enhancing chemical transformations, particularly in synthetic organic chemistry (Zolfigol et al., 2006).

Material Science and Sensing Applications

Research into derivatives of isoindole-1,3-diones has led to the development of materials with unique fluorescence properties. Such materials have been explored for their potential as sensors for metal ions, indicating the broader applicability of compounds like "this compound" in material science and chemical sensing (Pathak et al., 2015).

Properties

IUPAC Name

4-hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)/t7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSZOVGTZGMSDP-VXNVDRBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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